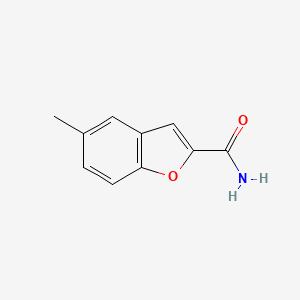

5-Methylbenzofuran-2-carboxamide

Description

BenchChem offers high-quality 5-Methylbenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylbenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFZVIFYOTVIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzofuran Core As a Privileged Scaffold in Drug Discovery Research

The benzofuran (B130515) ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a cornerstone in the architecture of numerous biologically active compounds. cookechem.comsigmaaldrich.com This structural motif is prevalent in a wide array of natural products and synthetic molecules, granting it the status of a "privileged scaffold" in drug discovery. The inherent physicochemical properties of the benzofuran nucleus allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Research has extensively documented that benzofuran derivatives possess significant potential in various therapeutic areas. These compounds have demonstrated activities including antimicrobial, anti-inflammatory, antioxidant, and antiviral effects. cookechem.com Notably, the benzofuran scaffold is a key component in many molecules investigated for their anticancer properties, with some derivatives showing potent activity against various cancer cell lines. sigmaaldrich.com The versatility of the benzofuran ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Contemporary Significance of Carboxamide Moieties in Bioactive Compounds

The carboxamide functional group (–C(=O)N–) is a ubiquitous feature in a vast number of pharmaceutical agents and biologically active molecules. Its prevalence is due to a combination of favorable chemical and physical properties that are highly advantageous in drug design. The amide bond is relatively stable and can act as both a hydrogen bond donor and acceptor, which is crucial for forming specific interactions with biological targets like proteins and enzymes.

Carboxamides are recognized as versatile building blocks and key pharmacophores in the development of new drugs. Their ability to improve the pharmacokinetic properties of a molecule, coupled with their straightforward synthetic accessibility, makes them an attractive choice for medicinal chemists. The amide group is a fundamental component of peptides and proteins, and its incorporation into small molecule drugs can mimic these natural interactions. This functional group is integral to the structure of numerous successful drugs across a wide range of therapeutic indications.

Mechanistic Investigations of Biological Activity of 5 Methylbenzofuran 2 Carboxamide Derivatives

Identification and Characterization of Molecular Targets

The biological activity of 5-methylbenzofuran-2-carboxamide derivatives is underpinned by their interaction with a variety of molecular targets. These interactions range from the inhibition of enzyme activity to the modulation of receptor function and direct binding to structural proteins.

Derivatives of 5-methylbenzofuran-2-carboxamide have been investigated for their inhibitory effects on several key enzymes implicated in various pathological conditions.

Cholinesterases: A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives have been synthesized and evaluated as new cholinesterase inhibitors. kcl.ac.uk Spectroscopic methods confirmed the chemical structures of these derivatives. kcl.ac.uk Studies have shown that some of these synthesized compounds are potent inhibitors of butyrylcholinesterase, with IC50 values ranging from 0.054 to 2.7 µM. kcl.ac.uk

Carbonic Anhydrase: Novel benzofuran-based carboxylic acid derivatives have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov Notably, benzofuran-containing carboxylic acid derivatives have demonstrated submicromolar inhibition of the cancer-related hCA IX isoform, with KIs of 0.91, 0.79, and 0.56 μM for specific derivatives. nih.gov These compounds exhibited a selective inhibitory profile against hCA IX over the off-target isoforms hCA I and II. nih.gov The structure-activity relationship suggested that the 2-methylbenzofuran (B1664563) scaffold enhanced the effectiveness towards hCA XII. nih.gov The mechanism of action for carboxylic acid-based CA inhibitors can vary, including coordination to the zinc ion, anchoring to the zinc-bound water molecule, or occluding the entrance of the active site cavity. nih.gov

Glucokinase: Substituted 2-methylbenzofurans have been investigated as "partial activators" of the glucokinase (GK) enzyme, a key regulator of glucose homeostasis. nih.govnih.gov This research led to the identification of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a potential clinical candidate for type 2 diabetes. nih.govnih.gov Small molecule activators of GK, including carboxamide derivatives, bind to an allosteric site on the enzyme, enhancing its catalytic activity. nih.gov The structure of GK in complex with a 2-methylbenzofuran derivative reveals that a dimethyl pyrimidine (B1678525) carboxamide moiety interacts with the side chain of specific amino acid residues. nih.gov

Alpha-Amylase: Benzofuran (B130515) carbohydrazide (B1668358) analogs have been synthesized and screened for their inhibitory potential against α-amylase, a target for the treatment of type-2 diabetes mellitus. researchgate.net All screened analogs demonstrated good α-amylase inhibitory potentials, with IC50 values ranging from 1.078±0.19 to 2.926±0.05 µM. researchgate.net Molecular docking studies confirmed the binding interaction between these analogs and the active site of the enzyme. researchgate.net The docking of one promising compound revealed hydrogen bonding with Asp300, Asp197, and His305 in the α-amylase active site. nih.gov

VEGFR-2: While not specific to 5-methylbenzofuran-2-carboxamide, related benzofuran-isatin conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govmdpi.com

DPP-IV, InhA, and EthR: Based on the reviewed literature, no specific data is available on the direct interaction of 5-methylbenzofuran-2-carboxamide derivatives with Dipeptidyl peptidase-IV (DPP-IV), Enoyl-acyl carrier protein reductase (InhA), or the transcriptional repressor EthR. Research on inhibitors for these enzymes has focused on other chemical scaffolds such as bis(benzimidazol-2-yl)amines for DPP-4, 4-hydroxy-2-pyridones and pyrrolidine (B122466) carboxamides for InhA, and fragment-based oxadiazoles (B1248032) for EthR. nih.govnih.govnih.govnih.gov

The interaction of 5-methylbenzofuran-2-carboxamide derivatives with cell surface receptors is another critical mechanism of their biological action.

Opioid Receptors: N-substituted benzofuran derivatives (NBF) have been synthesized and evaluated for their binding affinity and functional activity at the mu (µ), kappa (κ), and delta (δ) opioid receptors. nih.gov Radioligand binding assays showed that most of these compounds have subnanomolar affinity for the µ-opioid receptor (MOR). nih.gov Molecular docking studies suggest that these compounds bind to an allosteric site in the inactive state of the MOR, forming hydrophobic interactions with key residues such as THR218, LEU219, PHE221, GLU229, LEU232, LYS233, VAL236, and VAL300, which stabilizes the inactive conformation. nih.gov

CB1 Receptors: A series of 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives, which are structurally related to the 5-methyl counterparts, have been identified as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov Based on the antiproliferative activity of two of these CB1 allosteric modulators, a series of novel derivatives were designed and synthesized. doi.org While the primary focus of this research was on their anticancer effects, the initial identification as CB1 modulators points to the potential of the benzofuran-2-carboxamide (B1298429) scaffold to interact with this receptor. doi.org

Tubulin: While some furan-2-carboxamide and benzofuran derivatives have been reported as microtubule stabilizing or destabilizing agents that bind to tubulin, specific studies on 5-methylbenzofuran-2-carboxamide derivatives and their direct interaction with tubulin were not identified in the reviewed literature. nih.govnih.gov Research has highlighted that for some benzofuran derivatives, a trimethoxy acetophenone (B1666503) and a benzofuran core are key for tubulin polymerization inhibition. nih.gov

Elucidation of Cellular and Biochemical Pathways

The interaction of 5-methylbenzofuran-2-carboxamide derivatives with their molecular targets initiates a cascade of downstream cellular events, ultimately leading to specific biological outcomes such as cell cycle arrest and apoptosis.

G2/M Phase Accumulation: Several studies have demonstrated that derivatives of the benzofuran scaffold can induce cell cycle arrest, particularly at the G2/M phase. nih.govdoi.orgnih.gov For instance, a novel benzofuran lignan (B3055560) derivative was found to arrest Jurkat T lymphocytes in the G2/M phase in a dose- and time-dependent manner. nih.govnih.gov This arrest was associated with an increase in the levels of p21, p27, and cyclin B. nih.govnih.gov Similarly, certain halogenated derivatives of methyl benzofuran-3-carboxylate have been shown to induce G2/M phase arrest in HepG2 cancer cells. doi.org One of the most active 5-chlorobenzofuran-2-carboxamide derivatives exhibited cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 breast cancer cells. doi.org

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many benzofuran derivatives.

Caspase Activation, PARP-1 Cleavage, and DNA Fragmentation: The apoptotic cascade induced by benzofuran derivatives involves the activation of caspases, cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), and subsequent DNA fragmentation. nih.govdoi.orgnih.gov A synthetic derivative of benzofuran lignan, known as Benfur, was shown to induce apoptosis in p53-positive cells through the activation of caspase-3. nih.gov Benzofuran-isatin conjugates have been reported to provoke apoptosis in a dose-dependent manner in colon cancer cells, which was associated with the suppression of the anti-apoptotic protein Bcl-2 and the enhancement of PARP cleavage. nih.gov Further investigation revealed that these conjugates lead to the release of cytochrome c into the cytosol, culminating in the activation of effector caspases-3/7, as well as initiator caspases-8 and -9. nih.gov Additionally, benzofuran-2-acetic ester derivatives have been shown to induce apoptosis, increase PARP cleavage, and cause marked DNA fragmentation in breast cancer cells. nih.gov The activation of executioner caspases 3 and 7 by benzofuran derivatives leads to the cleavage of numerous substrates, resulting in the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Benzofuran derivatives exhibit a dual role in modulating oxidative stress, capable of both antioxidant and pro-oxidant activities depending on the specific chemical structure and cellular context. nih.gov Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). medchemexpress.com While they function in cell signaling, excessive ROS levels lead to oxidative stress, damaging proteins, lipids, and nucleic acids. nih.gov

Certain benzofuran derivatives function as pro-oxidants, increasing intracellular ROS levels to induce cell death, an advantageous characteristic for anticancer agents. nih.gov For instance, studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed they elevate concentrations of H₂O₂ in cancer cells. nih.gov This increase is likely due to the dismutation of superoxide (O₂⁻) into H₂O₂ and O₂, a reaction catalyzed by superoxide dismutase. nih.gov While H₂O₂ is less reactive on its own, it can participate in the Fenton reaction to produce highly damaging hydroxyl radicals. nih.govnih.gov Similarly, psychotropic benzofuran derivatives like 5-MAPB have been shown to induce cytotoxicity through the production of ROS and subsequent mitochondrial failure in rat hepatocytes. nih.gov

Conversely, other benzofuran-2-carboxamide derivatives demonstrate significant antioxidant and neuroprotective properties. nih.gov A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found they could significantly attenuate ROS generation induced by N-methyl-D-aspartic acid (NMDA) in cultured neurons. nih.gov NMDA treatment alone increased ROS production to 168.08% compared to control cells, but co-treatment with these derivatives, particularly compound 1j , potently inhibited this increase. nih.gov This protective effect against oxidative stress highlights the therapeutic potential of these compounds for neurodegenerative disorders where ROS-mediated damage is a key pathological feature. nih.gov

Table 1: Effects of Benzofuran Derivatives on ROS Generation

| Derivative Class | Observed Effect | Cellular Context | Key Findings | Reference |

|---|---|---|---|---|

| Halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Pro-oxidant | Cancer cells (A549 and HepG2) | Increased intracellular H₂O₂ concentrations, leading to oxidative stress. | nih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Antioxidant | Cultured neurons | Attenuated NMDA-induced ROS generation; compound 1j was most potent. | nih.gov |

| N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB) | Pro-oxidant | Isolated rat hepatocytes | Caused cytotoxicity with ROS production and loss of mitochondrial membrane potential. | nih.gov |

Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway

The hypoxia-inducible factor-1 (HIF-1) pathway is a critical regulator of cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, cell proliferation, and metastasis, making it a key target in cancer therapy. nih.govnih.gov

Several benzofuran derivatives have been identified as potent inhibitors of the HIF-1 pathway. nih.gov Natural moracins-O and -P were among the first benzofuran-based HIF-1α inhibitors discovered. nih.gov Building on this, a novel synthetic, chiral-free benzofuran derivative, MO-2097 , was developed and shown to effectively inhibit hypoxia-induced HIF-1α accumulation in HeLa CCL2 cells. nih.gov The mechanism of action for these compounds involves targeting heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1), an RNA-binding protein, which in turn inhibits the translation of HIF-1α. nih.gov

In a separate line of research, a series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives were synthesized and evaluated as HIF-1 inhibitors. nih.gov One compound from this series, 7q , demonstrated specific and potent inhibitory effects on HIF-1 by downregulating the expression of the HIF-1α protein under hypoxic conditions. nih.gov This led to a significant reduction in HIF-1 transcriptional activity and the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor regulated by HIF-1. nih.gov

Table 2: HIF-1 Inhibition by Benzofuran Derivatives

| Compound/Derivative Series | Mechanism/Target | Biological Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| MO-2097 | Targets hnRNPA2B1, inhibiting HIF-1α translation | Inhibits hypoxia-induced HIF-1α accumulation | Not specified | nih.gov |

| Moracin-O and -P derivatives | Target hnRNPA2B1 | Inhibit HIF-1α translation via stress granules | Not specified | nih.gov |

| Compound 7q (N-(benzofuran-5-yl)aromaticsulfonamide derivative) | Downregulates HIF-1α protein expression | Inhibits HIF-1 transcriptional activity and VEGF secretion | 12.5 µM (HIF-1 activity), 18.8 µM (VEGF secretion) | nih.gov |

Modulation of Cell Signaling and Gene Expression

Beyond their effects on specific pathways like ROS and HIF-1, 5-methylbenzofuran-2-carboxamide derivatives modulate broader cell signaling networks and gene expression profiles. A significant mechanism is the disruption of the cell cycle. Certain novel benzofuran derivatives have been shown to impede cell cycle progression in cancer cells, inducing arrest at the G2/M phase or sub-G1 phase, depending on the specific compound and cancer cell type. nih.gov This cell cycle arrest prevents cancer cells from proliferating and can trigger apoptosis.

The inhibition of the HIF-1 pathway itself represents a major modulation of gene expression. nih.gov By preventing HIF-1α accumulation and activity, benzofuran derivatives like MO-2097 and 7q effectively block the transcription of a wide array of downstream target genes. nih.govnih.gov These genes are crucial for tumor survival and progression, controlling processes such as angiogenesis (e.g., VEGF), cellular energy metabolism, and resistance to apoptosis. nih.gov Therefore, the anti-angiogenic and anti-migration properties observed for compound 7q are direct consequences of its ability to alter the gene expression program controlled by HIF-1. nih.gov

Disruption of Essential Microbial Processes (e.g., Bacterial Cell Wall Synthesis)

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov The mechanisms underlying these effects involve the disruption of various essential processes in bacteria and fungi. While direct inhibition of cell wall synthesis is one potential mechanism for antimicrobial agents, research on benzofuran derivatives points to a variety of targets.

For example, FtsZ, a protein that forms a contractile ring at the division site, is essential for bacterial cytokinesis. nih.gov Inhibition of FtsZ assembly is an attractive target for new antibiotics, and while not yet directly linked to 5-methylbenzofuran-2-carboxamide derivatives, it represents a key microbial process that can be disrupted. nih.gov

More specifically, a study on novel benzofuran derivatives containing disulfide moieties identified a compound, V40 , with remarkable activity against plant pathogens like Xanthomonas oryzae. nih.gov Proteomic analysis of bacteria treated with V40 revealed its antibacterial mechanism, suggesting it acts as a versatile bactericide by interfering with multiple cellular functions. nih.gov The structure-activity relationship (SAR) studies of various benzofuran series have shown that substitutions at different positions on the benzofuran core are critical for activity. For instance, substitutions at the C-3 and C-6 positions can greatly influence antibacterial potency and strain specificity. nih.gov Similarly, the presence of a pyrazole (B372694) moiety or a hydrazide function alongside the benzofuran core can impart high antifungal and antibacterial activities. rsc.orgscispace.com

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Derivative Class/Compound | Target Organism(s) | Activity (MIC) | Key Structural Feature/Finding | Reference |

|---|---|---|---|---|

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Candida krusei, C. albicans | 31.25 µg/mL | Demonstrated a broad spectrum of activity. | nih.gov |

| Derivatives with hydroxyl group at C-6 | S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-3.12 µg/mL | C-6 hydroxyl substitution offered excellent antibacterial activity. | nih.gov |

| Compound V40 (Benzofuran with disulfide moiety) | Xanthomonas oryzae pv oryzae (Xoo) | EC₅₀ = 0.28 µg/mL | Proteomic analysis suggests a versatile antibacterial mechanism. | nih.gov |

| Compounds M5i, M5k, M5l | Candida albicans | 25 µg/mL | Exhibited significant antifungal activity. | cuestionesdefisioterapia.com |

Structure Activity Relationship Sar Studies for 5 Methylbenzofuran 2 Carboxamide and Its Analogs

Influence of Substituents on Biological Potency and Selectivity

The benzofuran (B130515) ring is a core component that can be modified at several positions to enhance biological activity. Research has shown that the placement of substituents on this ring system significantly impacts the compound's properties. For instance, substitutions at the C-2 and C-3 positions of the benzofuran ring are common strategies to modulate activity. rsc.org The introduction of aryl groups at the C-3 position has been a key area of investigation. mdpi.com

The benzene (B151609) portion of the benzofuran scaffold also offers opportunities for modification. Substituents on this part of the molecule often originate from the precursors used in the synthesis of the benzofuran ring itself. mdpi.com Studies have found that electron-withdrawing groups, particularly in the ortho position of the benzofuran ring, tend to increase the potency of these compounds. nih.gov Conversely, the presence of electron-donating groups has been observed to weaken antimicrobial activity. nih.gov

A functional screening of C4 and C5-substituted benzofuran-2-carboxamide (B1298429) derivatives identified them as effective inhibitors of CCL20-induced chemotaxis, a process involved in inflammatory responses and cancer. nih.gov

Table 1: Effect of Benzofuran Ring Substitution on Biological Activity

| Substitution Position | Substituent Type | Effect on Activity | Reference |

| Ortho-position | Electron-withdrawing group | Increased potency | nih.gov |

| General | Electron-donating group | Weakened antimicrobial activity | nih.gov |

| C-4 and C-5 | Various | Inhibition of CCL20-induced chemotaxis | nih.gov |

| C-2 and C-3 | Various | Modulation of biological activity | rsc.org |

| C-3 | Aryl groups | Key for activity | mdpi.com |

The amide group is a fundamental feature of many biologically active molecules, and the substituent attached to the carboxamide nitrogen in benzofuran-2-carboxamides is a key determinant of their biological profile. uniri.hr The amide functionality itself is stable, neutral, and possesses both hydrogen-bond acceptor and donor properties, which are vital for interactions with biological targets. uniri.hr

SAR analyses have revealed that specific substitutions on the carboxamide nitrogen can dramatically enhance antiproliferative activity. For example, the presence of an N-phenethyl carboxamide was found to significantly boost the antiproliferative effects of certain analogs. nih.gov The nature of the group attached to the nitrogen can influence not only the potency but also the selectivity of the compound for different cancer cell lines.

The introduction of halogen atoms, such as chlorine and bromine, is a common strategy in medicinal chemistry to improve a compound's pharmacological properties. The hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of benzofuran derivatives. nih.gov The position of the halogen atom is critical, with maximum activity often observed when it is placed at the para position of an N-phenyl ring. nih.gov

Studies have shown that compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of a phenyl ring, exhibit excellent antibacterial activity. nih.gov In a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at the 8-position of the core structure consistently produced potent ligands, while halogenation at the 7-position or dihalogenation led to a decrease in affinity that was dependent on the size of the halogen. nih.gov However, in some series of benzofuran derivatives, certain halogenated compounds showed no antibacterial activity, indicating that the effect of halogenation can be context-dependent. nih.gov

For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in the potency and inhibitory activity of certain amiloride-benzofuran derivatives. nih.gov

Table 2: Impact of Halogenation on the Activity of Benzofuran Analogs

| Halogen | Position | Effect on Activity | Reference |

| Bromo | C-5 of benzofuran and C-4 of phenyl ring | Excellent antibacterial activity | nih.gov |

| Varies | 8-position of tricyclic core | Potent A2B adenosine receptor antagonism | nih.gov |

| Varies | 7-position or dihalogenation | Halogen-size-dependent decrease in affinity | nih.gov |

| Fluoro | 4-position of 2-benzofuranyl group | 2-fold increase in potency | nih.gov |

The incorporation of alkyl, methoxy (B1213986), and sulfonamide groups into the benzofuran-2-carboxamide scaffold has been shown to modulate biological activity in various ways. For example, the presence of a methoxy group on a heterocyclic ring was found to be crucial for the cytotoxic activity of certain hybrid derivatives. nih.gov

Sulfonamide groups have also been identified as important for biological function. Sulfonyl derivatives of some benzo[b]furan compounds demonstrated good to excellent antibacterial activity, whereas the corresponding carbonyl derivatives showed poor activity. nih.gov Furthermore, 5-sulfonyl substituted benzofuran derivatives have been investigated as potential inhibitors of multi-drug resistant HIV protease. uniri.hr

Fusing or substituting the benzofuran-2-carboxamide core with other heterocyclic rings is a powerful strategy for creating novel analogs with enhanced biological properties. nih.govwikipedia.org These heterocyclic moieties can significantly influence the compound's physicochemical properties and its ability to interact with biological targets.

The introduction of a piperidine (B6355638) group, a hydrophilic heteroatom-containing ring, has been shown to improve the physicochemical properties of certain benzofuran derivatives. nih.gov In studies on antimalarial compounds, the benzofuran-2-yl amide portion was found to be essential for in vitro efficacy against P. falciparum. nih.gov

Different heterocyclic substitutions can lead to varying levels of activity. For instance, in vitro studies have shown that imidazole-substituted benzofurans were more potent compared to their triazole- and tetrazole-containing counterparts. nih.gov The pyridyl moiety in a 2-N-acetamidopyridyl substituted amide was correlated with increased antitumor activity and selectivity. uniri.hr Similarly, an imidazolynyl moiety contributed to the specificity and antiproliferative properties of another derivative. uniri.hr

Table 3: Influence of Heterocyclic Substitutions on Biological Activity

| Heterocyclic Moiety | Effect | Reference |

| Piperidine | Improved physicochemical properties | nih.gov |

| Imidazole | More potent than triazole and tetrazole analogs in vitro | nih.gov |

| Pyridyl | Increased antitumor activity and selectivity | uniri.hr |

| Imidazolynyl | Enhanced specificity and antiproliferative properties | uniri.hr |

Stereochemical Considerations and Conformational Effects on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its flexibility (conformational effects) are critical factors that influence its biological efficacy. For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), one enantiomer often exhibits significantly greater biological activity than the other.

In the context of benzofuran-2-carboxamides, the preparation of pure enantiomers has demonstrated the pharmacological superiority of one form over the other in certain cases. nih.gov For example, in a series of antimalarial tetrahydro-β-carboline derivatives, the (R)-enantiomer of a specific compound was found to be pharmacologically superior. nih.govnih.gov This highlights the importance of stereochemistry in the design of potent and selective therapeutic agents. The specific conformation adopted by the molecule can also affect how well it fits into the binding site of a biological target, thereby influencing its activity.

Computational and in Silico Approaches in 5 Methylbenzofuran 2 Carboxamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mode and affinity.

Molecular docking studies on benzofuran (B130515) derivatives have been instrumental in elucidating their potential mechanisms of action. For instance, in a study of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme for bacterial virulence, molecular docking revealed specific binding patterns within the enzyme's active site. nih.gov The most potent inhibitor in the series was found to share a similar binding pattern with the natural substrate, LPXTG, engaging in hydrogen bond interactions with crucial amino acid residues such as Cys184, Trp194, and Arg197. nih.gov

While specific docking studies on 5-Methylbenzofuran-2-carboxamide are not extensively reported in publicly available literature, computational analyses of closely related benzofuran-2-carboxylic acids against Pim-1 kinase, a target in prostate cancer, have demonstrated significant interactions with the active site residues. nih.govscispace.com These studies highlight that the interactions are crucial for the inhibitory activity of the compounds. Similarly, in the design of novel CDK2 type II inhibitors, molecular docking simulations were performed on 3-(piperazinylmethyl)benzofuran derivatives to explore their ability to adopt the common binding pattern of this class of inhibitors. nih.gov

In another study, benzofuran derivatives were investigated as potential antibacterial agents, with molecular docking used to predict their binding to target proteins. The results indicated that novel synthesized derivatives exhibited strong binding affinities. researchgate.net For example, docking studies of benzofuran-1,3,4-oxadiazoles against the Pks13 enzyme of Mycobacterium tuberculosis showed that several compounds had strong binding affinities, with some even exceeding that of a standard inhibitor. nih.gov These examples underscore the utility of molecular docking in predicting the ligand-receptor interactions of benzofuran compounds, a methodology directly applicable to 5-Methylbenzofuran-2-carboxamide to predict its potential biological targets and binding modes.

A hypothetical molecular docking scenario for 5-Methylbenzofuran-2-carboxamide could involve the carboxamide group forming key hydrogen bonds with amino acid residues in a receptor's active site, while the methyl group at the 5-position could engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity.

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the receptor. These scoring functions calculate a score that represents the strength of the interaction, with lower (more negative) values generally indicating a stronger binding affinity.

In the study of benzofuran derivatives as antibacterial agents, the binding energies were calculated, with the most promising compounds exhibiting values ranging from -6.9 to -10.4 kcal/mol. researchgate.net Similarly, for benzofuran-1,3,4-oxadiazole derivatives targeting the Pks13 enzyme, the best binding affinity scores were in the range of -14.11 to -14.82 kcal/mol, which were comparable to or better than the reference inhibitor. nih.gov

The table below illustrates hypothetical binding affinity data that could be generated for 5-Methylbenzofuran-2-carboxamide against various protein targets, based on typical results from molecular docking studies of related compounds.

| Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) |

| Protein Kinase A | AutoDock Vina | -8.5 |

| Cyclooxygenase-2 | MOE-Dock | -9.2 |

| Tumor Necrosis Factor-alpha | Glide | -7.8 |

It is important to note that the accuracy of binding affinity predictions can be influenced by the choice of scoring function and the specific docking program used. nih.gov Therefore, results are often cross-validated using multiple methods.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and explore the conformational changes that may occur upon ligand binding. nih.govrsc.org

For example, MD simulations have been used to study the stability of complexes between benzimidazole (B57391) and benzothiazole (B30560) derivatives and their target proteins in the context of SARS-CoV-2 research. mdpi.com These simulations, often run for nanoseconds, can reveal whether the ligand remains stably bound in the active site or if it dissociates, providing stronger evidence for the predicted binding mode. In a study on cephradine (B1668399) hydrolase, MD simulations were used to evaluate enzyme designs by predicting binding free energies. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, untested compounds. nih.gov

Several QSAR studies have been conducted on benzofuran derivatives. For instance, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which successfully described the bioactivity of the synthesized analogs. Current time information in Berlin, DE. Another study focused on the antileishmanial activity of 2-phenyl-2,3-dihydrobenzofurans, developing 3D-QSAR models that revealed important structural features for activity. nih.gov These models can guide the design of more potent compounds by indicating which structural modifications are likely to enhance activity.

For 5-Methylbenzofuran-2-carboxamide, a QSAR model could be developed using a dataset of related benzofuran-2-carboxamide (B1298429) derivatives with known biological activities. The model would use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the activity of 5-Methylbenzofuran-2-carboxamide.

The table below presents a hypothetical set of descriptors that could be used in a QSAR model for a series of benzofuran derivatives.

| Compound | Molecular Weight | LogP | Polar Surface Area | Biological Activity (IC50, µM) |

| Benzofuran-2-carboxamide | 161.16 | 1.5 | 56.2 | 10.5 |

| 5-Methylbenzofuran-2-carboxamide | 175.19 | 2.0 | 56.2 | 8.2 |

| 5-Chlorobenzofuran-2-carboxamide (B3262294) | 195.60 | 2.2 | 56.2 | 5.1 |

| 3-Methylbenzofuran-2-carboxamide | 175.19 | 2.0 | 56.2 | 12.3 |

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. rsc.orgnih.gov These calculations can be used to determine molecular geometries, reaction energies, and various electronic properties that are crucial for understanding a molecule's reactivity and interactions.

A key application of electronic structure calculations is Frontier Molecular Orbital (FMO) analysis. libretexts.orgnumberanalytics.comwikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

For 5-Methylbenzofuran-2-carboxamide, a DFT calculation could provide the energies of the HOMO and LUMO, as well as their spatial distribution. This information would be invaluable for predicting its reactivity in various chemical reactions. For instance, knowing the location of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO would indicate the most likely site for nucleophilic attack.

The following table presents hypothetical FMO data for 5-Methylbenzofuran-2-carboxamide.

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

These computational approaches, from predicting binding modes to elucidating electronic properties, provide a comprehensive framework for investigating the chemical and biological characteristics of 5-Methylbenzofuran-2-carboxamide. The insights gained from these in silico studies are crucial for guiding the synthesis of new derivatives and for designing experiments to explore their potential therapeutic applications.

Virtual Screening and Ligand-Based Drug Design Strategies

In the contemporary drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. For a molecule such as 5-Methylbenzofuran-2-carboxamide, virtual screening and ligand-based drug design represent powerful strategies to explore its therapeutic potential by identifying potential biological targets and designing more potent derivatives. These in silico techniques are cost-effective and time-efficient alternatives to high-throughput screening (HTS), allowing for the rapid assessment of large chemical libraries.

Virtual screening encompasses the computational screening of extensive libraries of small molecules to identify those most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). When the three-dimensional structure of the target is known, SBVS, or docking, can be employed. However, in the absence of a known target structure, LBVS methods are invaluable. These methods leverage the information from known active compounds to identify new molecules with similar properties.

Ligand-based drug design, a cornerstone of modern medicinal chemistry, focuses on the analysis of known active ligands to build predictive models. These models can then be used to design new molecules with improved affinity and selectivity. Common ligand-based approaches include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

For 5-Methylbenzofuran-2-carboxamide and its analogs, these computational strategies have been instrumental in elucidating their potential as inhibitors of various biological targets, including those involved in cancer and inflammatory diseases.

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can then be used as a 3D query to screen virtual libraries for novel scaffolds that match the required features.

In the context of research on molecules structurally related to 5-Methylbenzofuran-2-carboxamide, pharmacophore models have been developed to identify inhibitors of key signaling pathways. For instance, in the pursuit of novel anticancer agents, a pharmacophore model might be constructed based on the key interactions of a known inhibitor with its target, such as a kinase or a receptor.

Table 1: Representative Pharmacophore Features for a Hypothetical Kinase Inhibitor Based on the Benzofuran Scaffold

| Feature Type | Number of Features | Geometric Constraints (Å) |

| Hydrogen Bond Acceptor | 2 | 2.5 - 3.5 |

| Hydrogen Bond Donor | 1 | 2.8 - 3.8 |

| Aromatic Ring | 1 | 3.0 - 4.0 (centroid distance) |

| Hydrophobic Center | 1 | N/A |

This hypothetical model could then be used to screen for compounds that fit these spatial and chemical requirements, potentially leading to the discovery of novel and diverse chemical entities with the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules (descriptors) and correlating them with their observed activity, a predictive QSAR model can be built. These models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

For a series of 5-Methylbenzofuran-2-carboxamide derivatives, a QSAR study would involve synthesizing a library of analogs with variations at different positions of the benzofuran ring and the carboxamide moiety. The biological activity of these compounds would be determined, and a QSAR model would be generated using various molecular descriptors.

Table 2: Example of a 2D-QSAR Study on a Series of Benzofuran Derivatives

| Compound ID | Substituent (R) | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | -H | 2.1 | 189.19 | 10.5 |

| 2 | -Cl | 2.8 | 223.64 | 5.2 |

| 3 | -CH3 | 2.5 | 203.22 | 8.1 |

| 4 | -OCH3 | 2.0 | 219.22 | 9.7 |

| 5 | -NO2 | 2.2 | 234.19 | 15.3 |

A resulting QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + ...

This equation can then be used to predict the potency of unsynthesized derivatives, guiding the design of more effective compounds. Research on related benzofuran structures has demonstrated that the presence of specific substituents, such as halogens, can significantly influence their cytotoxic effects on cancer cell lines. researchgate.net

Application in Drug Discovery

The integration of virtual screening and ligand-based design strategies has been pivotal in the exploration of the therapeutic potential of benzofuran-based compounds. For example, derivatives of benzofuran-2-carboxamide have been identified as inhibitors of the CCL20-induced chemotaxis, a process implicated in inflammatory diseases and cancer. nih.gov The discovery of these modulators of the CCL20/CCR6 axis was facilitated by screening and computational approaches that helped to explore the biologically relevant chemical space around the benzofuran scaffold. nih.gov

Furthermore, computational studies on similar heterocyclic compounds, such as benzoxazole-benzamide conjugates, have been employed to design and evaluate their potential as inhibitors of targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov These studies often involve molecular docking to predict the binding mode and affinity of the designed compounds, followed by synthesis and biological evaluation to validate the in silico findings. nih.gov

In the broader context of drug discovery, virtual screening has been successfully applied to identify potential inhibitors for a wide range of targets, including viral proteases like the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov These large-scale in silico screens often utilize a combination of ligand-based and structure-based approaches to identify known drugs or novel compounds that could be repurposed or developed as antiviral agents. nih.gov

Derivatization and Analog Development of 5 Methylbenzofuran 2 Carboxamide

Rational Design Principles for Novel Analog Libraries

The design of new analogs based on the 5-methylbenzofuran-2-carboxamide scaffold is guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. A primary strategy is the exploration of structure-activity relationships (SAR), where systematic modifications of the core structure reveal which chemical features are critical for biological activity. mdpi.com

Key design principles include:

Scaffold Hybridization: A common approach involves combining the benzofuran (B130515) core with other "privileged" structures known to interact with biological targets. tandfonline.com For instance, a hybridization strategy linking the benzofuran scaffold to a piperazine (B1678402) moiety has been used to design novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com

Isosteric and Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to improved activity or metabolic stability. For example, a thienyl group can function as a bioisostere of a phenyl group, a principle that has been applied in the design of carboxamide fungicides. researchgate.net

Substituent Modification: The nature and position of substituents on the benzofuran ring and the carboxamide nitrogen are systematically varied. Attaching different aryl and heteroaryl groups can modulate the compound's electronic and steric properties, influencing its binding affinity to target proteins. nih.gov For example, introducing hydrophilic groups like piperidine (B6355638) can significantly improve a compound's physicochemical properties. mdpi.com

Computational and In Silico Methods: Molecular docking simulations are frequently employed to predict how designed analogs will bind to a specific biological target, such as an enzyme's active site. tandfonline.comnih.gov This allows for the rational design of molecules with a higher probability of being active. For example, docking studies have been used to investigate the binding modes of benzofuran derivatives to the aromatase binding site and the kinase domain of CDK2. tandfonline.comnih.gov These studies help in designing inhibitors that can anchor effectively onto the target, for instance, by forming hydrogen bonds with key amino acid residues. tandfonline.com

Synthesis and Spectroscopic Characterization of 5-Methylbenzofuran-2-carboxamide Analogs

The synthesis of analogs of 5-methylbenzofuran-2-carboxamide is achieved through modular and often multi-step chemical sequences. A common starting point is the corresponding carboxylic acid, 5-methylbenzofuran-2-carboxylic acid.

A typical synthetic route involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, by treating it with a reagent like oxalyl chloride or thionyl chloride. researchgate.net This acid chloride is then reacted with a variety of primary or secondary amines in the presence of a base (e.g., triethylamine) to form the desired amide derivatives. researchgate.net

More advanced and modular strategies have also been developed. One such method combines 8-aminoquinoline (B160924) (8-AQ) directed C–H functionalization with a transamidation protocol. nih.gov This allows for the efficient installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, followed by diversification of the carboxamide group, enabling the rapid generation of a library of derivatives from a single precursor. nih.gov

The general synthetic pathway can be summarized as:

Formation of Benzofuran Core: Cyclization reactions are used to create the initial benzofuran ring system. vulcanchem.com

Functionalization: The core is functionalized, for example, by creating the C2-carboxylic acid.

Amide Formation: The carboxylic acid is activated and then reacted with various amines to produce a library of carboxamides. researchgate.net

Further Diversification: Additional modifications are made to other positions on the benzofuran ring, such as C3-arylation. nih.gov

The structural identity and purity of the newly synthesized compounds are confirmed using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise structure of the molecule, confirming the presence and connectivity of protons and carbons. researchgate.netcuestionesdefisioterapia.com

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. For instance, a strong absorption band around 1670 cm⁻¹ is characteristic of the C=O stretch of the amide group. cuestionesdefisioterapia.com

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the synthesized analogs. nih.govcuestionesdefisioterapia.com

Systematic Biological Evaluation of Designed Derivatives

Once a library of 5-methylbenzofuran-2-carboxamide derivatives has been synthesized and characterized, the compounds undergo systematic biological evaluation to determine their activity profile. The specific assays depend on the therapeutic area being targeted.

Anticancer Activity: Derivatives are frequently screened for their potential as anticancer agents. researchgate.netnih.gov

Antiproliferative Assays: The cytotoxicity of the compounds is commonly tested against a panel of human cancer cell lines, such as lung (A549), breast (MCF-7), leukemia (K562, MOLT-4), and cervical carcinoma (HeLa). researchgate.netnih.gov The MTT assay is a standard colorimetric method used to measure cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). researchgate.net

Mechanism of Action Studies: For promising compounds, further studies are conducted to understand how they work. This can include cell cycle analysis to see if the compounds arrest cell division at a particular phase and apoptosis assays (e.g., Annexin V-FITC) to determine if they induce programmed cell death. tandfonline.com

Enzyme Inhibition Assays: If the compounds were designed to inhibit a specific enzyme, their inhibitory activity is measured directly. For example, derivatives have been designed and tested as inhibitors of CDK2 and Hypoxia-Inducible Factor-1 (HIF-1), both of which are important targets in cancer therapy. mdpi.comtandfonline.com

Antimicrobial Activity: The benzofuran scaffold is also a known pharmacophore for antimicrobial agents. nih.gov

Antibacterial and Antifungal Screening: Derivatives are tested against various strains of bacteria (e.g., Enterococcus faecalis, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger). nih.govcuestionesdefisioterapia.com The agar (B569324) well diffusion method is often used for initial screening, while the minimum inhibitory concentration (MIC) is determined to quantify potency. nih.govcuestionesdefisioterapia.com

The results of these evaluations help to build a comprehensive understanding of the structure-activity relationship, feeding back into the design of next-generation compounds. nih.gov

Comparative Analysis of Biological Profiles of Diverse Derivatives

Comparative analysis of the biological data from a series of related derivatives is crucial for identifying lead compounds and refining the structure-activity relationship. By comparing the IC₅₀ or MIC values of analogs with different substituents, researchers can deduce the impact of specific chemical modifications on biological potency.

For instance, in a series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, systematic screening revealed specific compounds with high potency against particular cancer cell lines. researchgate.net Compound 12b showed excellent activity against the A549 lung cancer cell line, while compound 10d was highly active against the MCF-7 breast cancer cell line. researchgate.net This indicates that the nature of the substituent on the amide can confer selectivity for different types of cancer cells.

Similarly, in the development of CDK2 inhibitors based on a benzofuran-piperazine hybrid scaffold, a comparative analysis identified several compounds with potent inhibitory activity. tandfonline.com The introduction of different aromatic tails to the core structure led to significant variations in potency, with compounds 9h and 11d showing IC₅₀ values of 40.91 nM and 41.70 nM, respectively, which were more potent than the reference standard, staurosporine. tandfonline.com

These comparative analyses are often presented in data tables that clearly show the structure of each derivative alongside its biological activity data.

Table 1: Comparative Anticancer Activity of Selected Benzofuran-2-Carboxamide (B1298429) Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 12b | A549 (Lung) | 0.858 | researchgate.net |

| 10d | MCF-7 (Breast) | 2.07 | researchgate.net |

| 9h | CDK2 (Enzyme Assay) | 0.0409 | tandfonline.com |

| 11d | CDK2 (Enzyme Assay) | 0.0417 | tandfonline.com |

| 11e | CDK2 (Enzyme Assay) | 0.0468 | tandfonline.com |

| 13c | CDK2 (Enzyme Assay) | 0.0526 | tandfonline.com |

Table 2: Comparative Antifungal Activity of Benzofuran-5-ol (B79771) Derivatives

| Fungal Species | MIC (µg/mL) of Compound 20 | MIC (µg/mL) of Compound 21 | Source |

|---|---|---|---|

| Candida albicans | 1.6 | 1.6 | nih.gov |

| Candida krusei | 3.1 | 3.1 | nih.gov |

| Aspergillus niger | 12.5 | 6.2 | nih.gov |

| Cryptococcus neoformans | 1.6 | 1.6 | nih.gov |

This systematic process of design, synthesis, evaluation, and comparison allows for the rational development of novel 5-methylbenzofuran-2-carboxamide derivatives with optimized biological profiles for potential therapeutic applications.

Table of Mentioned Compounds

| Compound Name | Core Structure |

|---|---|

| 5-Methylbenzofuran-2-carboxamide | Benzofuran |

| 5-methylbenzofuran-2-carboxylic acid | Benzofuran |

| Staurosporine | Indolocarbazole |

Future Research Directions and Translational Implications

Discovery of Novel Biological Targets and Therapeutic Applications

Research into 5-Methylbenzofuran-2-carboxamide has identified specific biological targets, suggesting potential therapeutic applications beyond its initial explorations.

One significant area of interest is its role as a modulator of taste receptors. Specifically, it has been identified as an agonist for the T1R1/T1R3 and T1R2/T1R3 receptors. google.comgoogle.com The T1R1/T1R3 receptor is responsible for the umami (savory) taste, while the T1R2/T1R3 receptor is associated with sweet taste. google.comgoogle.com The ability of 5-Methylbenzofuran-2-carboxamide to activate these receptors suggests its application as a flavor modifier in the food and beverage industry, potentially as a savory or sweet taste enhancer. google.comepo.orggoogle.com

Another critical biological target identified for 5-Methylbenzofuran-2-carboxamide is the hERG (human Ether-à-go-go-Related Gene) potassium channel. epo.org This channel plays a crucial role in cardiac repolarization, and its modulation can have significant therapeutic implications. epo.orggoogleapis.com Specifically, 5-Methylbenzofuran-2-carboxamide has been investigated as a hERG channel activator. epo.org Such activators have potential therapeutic use in treating cardiac arrhythmias, including Long QT syndrome, by helping to normalize the heart's electrical activity. epo.orggoogleapis.com

The discovery of these distinct biological targets opens avenues for future research to explore other potential physiological roles and therapeutic uses of this compound.

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of 5-Methylbenzofuran-2-carboxamide and its analogs is a key area of research for exploring structure-activity relationships and developing compounds with enhanced potency or selectivity. The core structure of 5-methylbenzofuran-2-carboxylic acid is a common starting point for creating various derivatives. google.comgoogle.com

One common synthetic route involves the reaction of 5-methylbenzofuran-2-carboxylic acid with various amines to produce N-substituted carboxamides. For instance, N-(heptan-4-yl)-5-methylbenzofuran-2-carboxamide and N-(hexan-3-yl)-5-methylbenzofuran-2-carboxamide have been synthesized using this approach. google.comepo.org Another described synthesis involves the treatment of ethyl 5-methylbenzofuran-2-carboxylate with ammonia (B1221849) in methanol (B129727) to yield the primary carboxamide. googleapis.com

Future research in this area will likely focus on developing more complex analogs to further probe the active sites of its known biological targets. This could involve the introduction of diverse functional groups to the benzofuran (B130515) ring system or the carboxamide moiety to optimize interactions with the T1R and hERG receptors.

| Analog | Reactants | Reference |

| N-(heptan-4-yl)-5-methylbenzofuran-2-carboxamide | 5-methylbenzofuran-2-carboxylic acid and heptan-4-amine | google.com |

| N-(hexan-3-yl)-5-methylbenzofuran-2-carboxamide | 5-methylbenzofuran-2-carboxylic acid and hexan-3-amine | epo.org |

| 5-Methylbenzofuran-2-carboxamide | Ethyl 5-methylbenzofuran-2-carboxylate and ammonia in methanol | googleapis.com |

Integration of Multi-Omics and Systems Biology Approaches

Currently, there is a lack of publicly available research that specifically applies multi-omics and systems biology approaches to the study of 5-Methylbenzofuran-2-carboxamide. Such approaches, which include genomics, transcriptomics, proteomics, and metabolomics, could provide a more comprehensive understanding of the compound's biological effects.

Exploration of Polypharmacology and Multi-Targeting Strategies

The finding that 5-Methylbenzofuran-2-carboxamide acts on both taste receptors and the hERG ion channel is a clear indication of its polypharmacological nature. Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. google.com

In the case of 5-Methylbenzofuran-2-carboxamide, its multi-targeting capabilities present both opportunities and challenges. The dual activity could be leveraged to develop compounds with unique therapeutic profiles. For example, in specific contexts, modulating both taste perception and cardiac function might be beneficial.

However, the off-target effects must also be carefully considered. While its activity on taste receptors is relevant for flavor applications, its potent effects on the hERG channel would be an undesirable side effect in that context. Conversely, for a cardiac drug, taste modulation would be a side effect. Therefore, future multi-targeting strategies for analogs of 5-Methylbenzofuran-2-carboxamide will likely focus on achieving selectivity for a specific target to minimize unwanted off-target activities. This will involve medicinal chemistry efforts to design analogs that preferentially bind to either the taste receptors or the hERG channel.

| Compound | Biological Target | Potential Application | Reference |

| 5-Methylbenzofuran-2-carboxamide | T1R1/T1R3 Receptors | Umami flavor modifier | google.comgoogle.com |

| 5-Methylbenzofuran-2-carboxamide | T1R2/T1R3 Receptors | Sweet flavor modifier | google.comgoogle.com |

| 5-Methylbenzofuran-2-carboxamide | hERG potassium channel | Cardiac arrhythmia treatment | epo.org |

Q & A

Advanced Research Question

- Replace traditional solvents with ionic liquids or supercritical CO₂.

- Use continuous flow reactors to minimize waste and enhance yield.

- Employ biocatalysts (e.g., immobilized lipases) for enantioselective amide bond formation .

How do structural modifications to the benzofuran ring influence bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

- Electron-donating groups (e.g., methoxy) enhance binding to hydrophobic pockets in enzymes.

- Halogenation (e.g., fluorine at position 5) improves metabolic stability.

- Ring expansion (e.g., dihydrobenzofuran) alters conformational flexibility and potency. Validate via enzyme inhibition assays (e.g., IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.